
N-trans-Feruloyltyramine
Overview
Description
N-trans-Feruloyltyramine, also known as this compound, is a natural product derived from plant sources. It is recognized for its anti-inflammatory properties and potential antioxidant activities. This compound is an inhibitor of cyclooxygenase 1 and cyclooxygenase 2 enzymes, which play a crucial role in the inflammatory process .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-trans-Feruloyltyramine can be synthesized through the reaction of ferulic acid with tyramine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between ferulic acid and tyramine .
Industrial Production Methods
The industrial production of this compound involves the extraction of ferulic acid and tyramine from natural sources, followed by their chemical coupling. The process includes steps such as extraction, purification, and chemical synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-trans-Feruloyltyramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced amide derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenolic derivatives.
Scientific Research Applications
N-trans-Feruloyltyramine has a wide range of scientific research applications:
Mechanism of Action
N-trans-Feruloyltyramine exerts its effects primarily through the inhibition of cyclooxygenase 1 and cyclooxygenase 2 enzymes, which are involved in the synthesis of pro-inflammatory mediators. Additionally, this compound has been shown to suppress the expression of inducible nitric oxide synthase and inhibit the activation of nuclear factor-kappa B, a key regulator of the inflammatory response . Molecular docking studies have revealed that this compound has strong binding affinity with epidermal growth factor receptor and mitogen-activated protein kinase 1, suggesting its involvement in the PI3K-Akt and MAPK signaling pathways .
Comparison with Similar Compounds
N-trans-Feruloyltyramine is similar to other natural anti-inflammatory compounds such as:
Capsaicin: Known for its pain-relieving properties and ability to inhibit substance P.
Hypaphorine: Exhibits anti-inflammatory and antioxidant activities.
Quercetin: A flavonoid with potent anti-inflammatory and antioxidant effects.
Uniqueness
This compound is unique due to its dual inhibition of cyclooxygenase 1 and cyclooxygenase 2 enzymes, as well as its ability to modulate multiple signaling pathways involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory therapies .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNKDMSXVRADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65646-26-6 | |
Record name | N-Feruloyltyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65646-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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